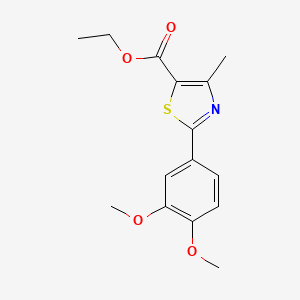

![molecular formula C11H11N3O4S B2368580 N-(4-metoxibenzo[d]tiazol-2-il)propionamida CAS No. 391222-43-8](/img/structure/B2368580.png)

N-(4-metoxibenzo[d]tiazol-2-il)propionamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reaction conditions included the use of dry C2H5OH, KSCN, HCl, and reflux at 60 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide include a melting point of 212–213 °C . The FT-IR (KBr, ν max cm −1) values are: 1218 (C–O); 1270 (C–S); 1593 and 1325 cm −1 asym. and sym. (–N=O str of NO2); 1652 (C=N); 1678 (amide C=O); 3185–3192 (–NH) .Aplicaciones Científicas De Investigación

- Los tiazoles se han investigado por sus propiedades antimicrobianas. Por ejemplo, sulfatiazol es un fármaco antimicrobiano que contiene un anillo de tiazol .

- La investigación sobre derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etilamino]benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino)etilamino]benzamidas ha mostrado promesa en esta área .

- Si bien se necesitan más estudios, los elementos farmacoforicos esenciales en los compuestos son cruciales para la actividad antiinflamatoria .

- Los tiazoles se han explorado como posibles agentes antineoplásicos. Por ejemplo, Tiazofurína es un fármaco antineoplásico que contiene un anillo de tiazol .

- Los tiazoles están presentes en varias moléculas biológicamente activas, incluyendo Ritonavir (un fármaco antirretroviral) y Abafungin (un fármaco antifúngico) .

- Además, Vitamina B1 (Tiamina) contiene un anillo de tiazol natural. La tiamina juega un papel vital en la liberación de energía de los carbohidratos y el funcionamiento normal del sistema nervioso .

Actividad Antimicrobiana

Potencial Antiinflamatorio

Efectos Antineoplásicos y Anticáncer

Actividades Biológicas en Otros Compuestos

Enfoques Sintéticos y Caracterización

Mecanismo De Acción

Target of Action

The primary targets of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these physiological responses.

Result of Action

The molecular and cellular effects of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.

Direcciones Futuras

The future directions for research on N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide and similar compounds could include further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .

Propiedades

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-3-9(15)12-11-13-10-7(18-2)4-6(14(16)17)5-8(10)19-11/h4-5H,3H2,1-2H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLPMOCMQXYAMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

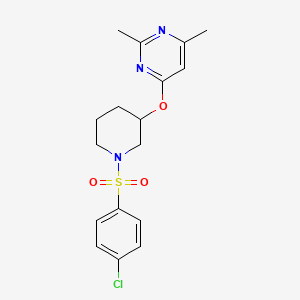

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)

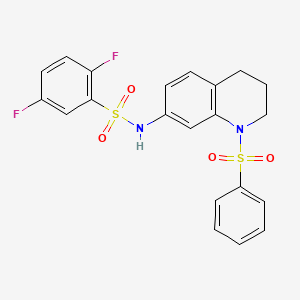

![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)

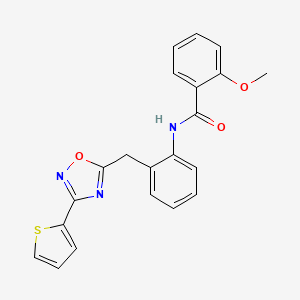

![9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2368502.png)

![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one](/img/structure/B2368504.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)

![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)

![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)